2-Chloroheptane

Descripción

Overview of 2-Chloroheptane as a Model Secondary Alkyl Halide

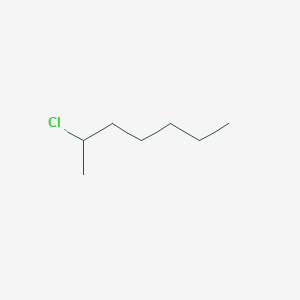

This compound is an organic compound with the chemical formula C₇H₁₅Cl. nih.gov Structurally, it consists of a seven-carbon heptane (B126788) chain with a single chlorine atom bonded to the second carbon atom. cymitquimica.com This specific placement of the halogen makes it a secondary alkyl halide, as the carbon atom bearing the chlorine is directly attached to two other carbon atoms. libretexts.org This classification is crucial as it dictates the compound's reactivity and the types of reactions it will preferentially undergo. wordpress.comorganicmystery.com

The physical and chemical properties of this compound are well-documented and contribute to its suitability as a research compound. It is a colorless liquid at room temperature with a characteristic odor. cymitquimica.comontosight.ai Key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₇H₁₅Cl |

| Molecular Weight | 134.65 g/mol |

| Boiling Point | 146 - 166 °C |

| Density | ~0.87 g/mL at 25 °C |

| Solubility | Insoluble in water, soluble in organic solvents. |

| CAS Number | 1001-89-4 |

Note: The presented data is an aggregation from multiple sources. nih.govontosight.aithegoodscentscompany.comchemeo.com For more detailed and specific values, please refer to the cited literature.

The synthesis of this compound for research purposes can be achieved through several methods, most commonly via the chlorination of heptane. ontosight.ai Free-radical chlorination, often initiated by UV light, is a direct route, though it can lead to a mixture of isomers.

Role in Fundamental Organic Reaction Mechanism Studies

The primary research application of this compound lies in its use as a substrate to study the mechanisms of fundamental organic reactions, particularly nucleophilic substitution and elimination reactions. The secondary nature of the alkyl halide allows for competition between SN1, SN2, E1, and E2 pathways, making it an excellent model to investigate the factors that favor one mechanism over another.

Nucleophilic Substitution Reactions:

In nucleophilic substitution reactions, the chlorine atom in this compound acts as a leaving group and is replaced by a nucleophile. Because it is a secondary alkyl halide, it can react via both SN1 and SN2 mechanisms. The SN1 reaction proceeds through a secondary carbocation intermediate, while the SN2 reaction involves a backside attack by the nucleophile. wordpress.comorganicmystery.com Studies using this compound have helped elucidate the influence of solvent polarity, nucleophile strength, and temperature on the rates and products of these competing pathways. For instance, polar protic solvents tend to favor the SN1 pathway by stabilizing the carbocation intermediate, whereas strong, sterically unhindered nucleophiles in polar aprotic solvents favor the SN2 mechanism. This compound reacts faster in an SN1 reaction compared to its primary isomer, 1-chloroheptane, due to the greater stability of the secondary carbocation. wordpress.comorganicmystery.com

Elimination Reactions:

When treated with a strong base, this compound can undergo elimination reactions to form alkenes, primarily 1-heptene (B165124) and 2-heptene (B165337). This dehydrohalogenation can occur through either the E1 or E2 mechanism. The E2 mechanism is a concerted process favored by strong, bulky bases, while the E1 mechanism proceeds through the same carbocation intermediate as the SN1 reaction and is favored by weak bases and heat. The study of elimination reactions of this compound has been instrumental in understanding regioselectivity (Zaitsev's vs. Hofmann's rule) and stereoselectivity. For example, the use of a sterically hindered base like potassium tert-butoxide would favor the formation of the less substituted alkene (1-heptene), an example of Hofmann elimination.

Scope and Academic Relevance in Contemporary Chemical Research

While much of the foundational work on substitution and elimination reactions was established in the 20th century, this compound continues to find relevance in modern chemical research. Its well-defined structure and reactivity make it a useful standard and model compound in various advanced studies.

Conformational and Spectroscopic Analysis:

Advanced spectroscopic techniques are used to study the conformational isomers of this compound. researchgate.net Vibrational analysis using infrared and Raman spectroscopy, coupled with normal coordinate calculations, has allowed for the identification of different stable conformations of the molecule in the liquid and solid states. researchgate.net Furthermore, mass spectrometry studies have detailed the fragmentation patterns of this compound, providing insights into its structure and the stability of its fragments. miamioh.edunist.gov The ¹H NMR spectrum of this compound has also been analyzed to confirm its structure. brainly.com

Radiolysis and Reaction Dynamics:

More specialized research has utilized this compound in studies of radiolysis, which is the chemical decomposition of a substance by ionizing radiation. For example, studies have investigated the formation of chloroheptane isomers upon γ-irradiation of heptane in the presence of other alkanes. researchgate.netresearchgate.net This research provides insights into proton transfer reactions and the structural arrangements of molecules in mixed crystals. researchgate.netresearchgate.net

Intermediate in Synthesis:

Beyond its role in mechanistic studies, this compound serves as an intermediate in the synthesis of other organic compounds. ontosight.ai Its reactivity allows for the introduction of various functional groups at the second position of the heptane chain, making it a building block for more complex molecules that may have applications in areas such as pharmaceuticals and agrochemicals. ontosight.ai For instance, dehydrohalogenation of this compound can be used to synthesize hept-2-yne, an alkyne with applications in further organic synthesis. ontosight.ai

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-chloroheptane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15Cl/c1-3-4-5-6-7(2)8/h7H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTSLUOSUHFGQHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80905206 | |

| Record name | 2-Chloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001-89-4 | |

| Record name | 2-Chloroheptane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1001-89-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Chloroheptane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001001894 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloroheptane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80905206 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloroheptane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.439 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Considerations for 2 Chloroheptane

Established Synthetic Pathways for Secondary Chloroalkanes

The synthesis of secondary chloroalkanes, such as 2-chloroheptane, is commonly achieved through two distinct and well-documented chemical transformations. The first involves the nucleophilic substitution of a secondary alcohol, where the hydroxyl group of 2-heptanol (B47269) is replaced by a chlorine atom using thionyl chloride. This method is valued in laboratory settings for its efficiency and the gaseous nature of its primary byproducts.

The second established pathway is the free-radical chlorination of an alkane, in this case, heptane (B126788). askfilo.com This process utilizes ultraviolet (UV) light or a radical initiator to generate highly reactive chlorine radicals that subsequently react with the alkane substrate in a chain reaction mechanism. askfilo.com While direct, this method often yields a mixture of isomeric products due to the comparable reactivity of different C-H bonds within the molecule.

Thionyl Chloride Substitution of 2-Heptanol: Mechanistic Elucidation

The conversion of secondary alcohols like 2-heptanol to their corresponding alkyl chlorides using thionyl chloride (SOCl₂) is a widely employed synthetic procedure. openstax.orgutexas.edu The reaction is noted for converting the poor leaving group (hydroxyl, -OH) into a superior leaving group, facilitating nucleophilic substitution. libretexts.orgmasterorganicchemistry.comlibretexts.org The mechanism for secondary alcohols can proceed through different pathways, primarily the SN2 (Substitution Nucleophilic Bimolecular) or SNi (Substitution Nucleophilic internal) mechanism, depending on the reaction conditions. openstax.orglibretexts.orgwikipedia.org

The initial step in the reaction between 2-heptanol and thionyl chloride involves the alcohol acting as a nucleophile. libretexts.orgupv.es The oxygen atom of the hydroxyl group attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the expulsion of a chloride ion and subsequent deprotonation (often by the displaced chloride ion or a base like pyridine (B92270) if present) to form a key intermediate species known as an alkyl chlorosulfite (or specifically, hept-2-yl chlorosulfite). libretexts.orgupv.esaakash.ac.inbccollege.ac.in This intermediate is crucial as it effectively transforms the original hydroxyl group into a much better leaving group. openstax.orglibretexts.org

Reaction Step: Formation of Hept-2-yl Chlorosulfite

Following the formation of the alkyl chlorosulfite intermediate, the mechanism diverges depending on the reaction conditions.

In a classic SNi mechanism, the chloride atom of the chlorosulfite group attacks the carbon atom to which the group is attached, from the same side as the leaving group. wikipedia.orgaakash.ac.in This "front-side" attack results in the formation of the alkyl chloride with retention of stereochemical configuration. wikipedia.orgaakash.ac.in This concerted step involves the simultaneous breaking of the C-O bond and the formation of the C-Cl bond, with the evolution of sulfur dioxide (SO₂) gas. wikipedia.org

Alternatively, particularly in the presence of a base like pyridine or for secondary alcohols, the reaction can proceed via an SN2 mechanism. openstax.orgutexas.edulibretexts.orgwikipedia.org In this pathway, the chloride ion that was displaced during the formation of the chlorosulfite intermediate (or is present from the HCl byproduct) acts as a nucleophile. It performs a "back-side" attack on the carbon atom bearing the chlorosulfite group, leading to an inversion of stereochemistry. openstax.orglibretexts.orgbccollege.ac.in

In both mechanistic scenarios, the decomposition of the intermediate results in the final product, this compound, and the evolution of gaseous byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl). libretexts.org The escape of these gases from the reaction mixture helps to drive the reaction to completion.

Formation of Chlorosulfite Intermediate

Radical Chlorination of Heptane: Chain Mechanism Analysis

The direct chlorination of heptane under the influence of ultraviolet (UV) light or heat is a classic example of a free-radical substitution reaction. askfilo.comlibretexts.org This method proceeds via a chain mechanism, a self-propagating series of steps that continues until the reactants are consumed or the reactive intermediates are destroyed. askfilo.comyoutube.comaakash.ac.in

The free-radical halogenation of an alkane can be broken down into three distinct stages: initiation, propagation, and termination. askfilo.comquizlet.comsavemyexams.com

| Stage | Description | Example Reaction (Heptane Chlorination) |

| Initiation | The reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two highly reactive chlorine radicals (Cl•). This bond breaking requires an input of energy, typically from UV light or high temperatures. askfilo.comlibretexts.orgsavemyexams.com | Cl₂ + UV light → 2 Cl• |

| Propagation | These steps constitute the chain part of the reaction. A chlorine radical abstracts a hydrogen atom from a heptane molecule to form hydrogen chloride (HCl) and a heptyl radical (C₇H₁₅•). This heptyl radical then reacts with another chlorine molecule to form a chloroheptane isomer (e.g., this compound) and a new chlorine radical, which can then continue the chain. askfilo.comsavemyexams.compbworks.com | 1. C₇H₁₆ + Cl• → C₇H₁₅• + HCl 2. C₇H₁₅• + Cl₂ → C₇H₁₅Cl + Cl• |

| Termination | The chain reaction is concluded when two radical species combine to form a stable, non-radical molecule. This can occur in several ways, depleting the radicals available to propagate the chain. askfilo.comyoutube.com | 1. Cl• + Cl• → Cl₂ 2. C₇H₁₅• + Cl• → C₇H₁₅Cl 3. C₇H₁₅• + C₇H₁₅• → C₁₄H₃₀ |

The radical chlorination of heptane is not highly regioselective, meaning it results in a mixture of monochlorinated isomers (1-chloroheptane, this compound, 3-chloroheptane, and 4-chloroheptane). pbworks.com The distribution of these products depends on the number of available hydrogen atoms at each position and the relative stability of the radical intermediate formed during the hydrogen abstraction step. masterorganicchemistry.com

The stability of alkyl radicals follows the order: tertiary > secondary > primary. quizlet.comlumenlearning.com Heptane possesses primary hydrogens (at C1 and C7) and secondary hydrogens (at C2, C3, C4, C5, and C6). The abstraction of a secondary hydrogen leads to a more stable secondary radical, and is therefore faster than the abstraction of a primary hydrogen, which forms a less stable primary radical. masterorganicchemistry.comlumenlearning.com Consequently, secondary chloroalkanes like this compound are formed in greater proportion than what would be predicted by statistical probability alone. masterorganicchemistry.comlumenlearning.com

Initiation, Propagation, and Termination Steps

Acid-Catalyzed Hydrohalogenation of Heptenes: Markovnikov Addition

The synthesis of this compound can be efficiently achieved through the electrophilic addition of hydrogen chloride (HCl) to heptenes, such as 1-heptene (B165124) or 2-heptene (B165337). wikipedia.org This reaction, a classic example of hydrohalogenation, follows Markovnikov's rule, which dictates the regioselectivity of the addition. wikipedia.orgmasterorganicchemistry.comlibretexts.org Formulated by Vladimir Markovnikov in 1869, the rule states that when a protic acid (HX) is added to an asymmetrical alkene, the acidic hydrogen atom attaches to the carbon of the double bond that is already bonded to the greater number of hydrogen atoms. wou.edubritannica.com Consequently, the halide component bonds to the more substituted carbon atom. masterorganicchemistry.comlibretexts.org

In the context of synthesizing this compound from 1-heptene, the hydrogen from HCl adds to the first carbon (C1), and the chlorine atom adds to the second carbon (C2). This process breaks the carbon-carbon pi bond and forms new carbon-hydrogen and carbon-chlorine single bonds, yielding this compound as the major product. masterorganicchemistry.compdx.edu The reaction proceeds via a two-step mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.compressbooks.pub

The reaction can be represented as: CH₃(CH₂)₄CH=CH₂ + HCl → CH₃(CH₂)₄CHClCH₃

While the reaction can occur with HCl alone, it is often catalyzed to improve rates and yields, particularly as HCl is a weaker acid than HBr or HI. masterorganicchemistry.comlibretexts.org

Carbocation Intermediate Formation and Stability

The underlying reason for the regioselectivity observed in Markovnikov's rule is the stability of the carbocation intermediate formed during the reaction. masterorganicchemistry.commasterorganicchemistry.com The mechanism for the hydrochlorination of an alkene like 1-heptene involves two primary steps: pdx.edupressbooks.pub

Protonation of the Alkene : The reaction is initiated by the electrophilic attack of a proton (H⁺) from hydrogen chloride on the nucleophilic pi bond of the alkene. pdx.edu This protonation can occur at either carbon of the double bond, leading to two potential carbocation intermediates.

Nucleophilic Attack by Halide : The resulting carbocation is an electrophilic, high-energy intermediate that is subsequently attacked by the nucleophilic chloride ion (Cl⁻) to form the final alkyl halide product. masterorganicchemistry.commasterorganicchemistry.com

For 1-heptene, protonation can lead to a primary carbocation (if H⁺ adds to C2) or a secondary carbocation (if H⁺ adds to C1). The stability of carbocations follows the order: tertiary > secondary > primary > methyl. wikipedia.orgmasterorganicchemistry.com This stability is attributed to hyperconjugation and inductive effects, where adjacent alkyl groups help to stabilize the positive charge on the carbon atom. masterorganicchemistry.com

Therefore, the addition of the proton to C1 of 1-heptene is the favored pathway because it generates a more stable secondary carbocation at the C2 position. The transition state leading to this more stable intermediate is lower in energy, making this the faster, kinetically-controlled pathway. masterorganicchemistry.com The subsequent rapid attack of the chloride ion on this secondary carbocation yields this compound. weebly.comprutor.ai The formation of 1-chloroheptane, which would proceed through a highly unstable primary carbocation, is significantly less favored and constitutes a minor product, if any. aakash.ac.in

| Proton Addition Site (on 1-Heptene) | Carbocation Intermediate Formed | Carbocation Type | Relative Stability | Final Product |

|---|---|---|---|---|

| Carbon-1 | Heptan-2-yl cation | Secondary (2°) | More Stable | This compound (Major) |

| Carbon-2 | Heptan-1-yl cation | Primary (1°) | Less Stable | 1-Chloroheptane (Minor) |

It is important to note that since the mechanism involves a carbocation intermediate, rearrangements (such as hydride or alkyl shifts) can occur if a more stable carbocation can be formed. masterorganicchemistry.com However, in the case of 1-heptene hydrochlorination, the secondary carbocation formed is adjacent to other secondary carbons, so rearrangement to an equivalent or less stable carbocation is not a significant competing pathway.

Influence of Lewis Acid Catalysts on Reaction Pathways

To enhance the rate of hydrochlorination, especially given that HCl is less reactive than HBr and HI, Lewis acids are often employed as catalysts. libretexts.org Common Lewis acid catalysts for this transformation include zinc chloride (ZnCl₂) and aluminum chloride (AlCl₃).

The function of the Lewis acid is to increase the electrophilicity of the hydrogen atom in the hydrogen halide. libretexts.org It achieves this by coordinating with the halogen atom (chlorine, in this case), which polarizes the H-Cl bond. This polarization makes the hydrogen atom more electron-deficient and thus a more potent electrophile for attacking the alkene's pi bond.

Mechanism of Lewis Acid Catalysis (e.g., with ZnCl₂):

Activation of HCl : The Lewis acid, ZnCl₂, interacts with HCl to form a complex, [ZnCl₃]⁻H⁺. This complex effectively acts as a source of a more reactive proton.

Protonation : The polarized complex delivers the proton to the alkene double bond, leading to the formation of the carbocation intermediate, as described previously.

Nucleophilic Attack : The [ZnCl₃]⁻ complex releases a chloride ion, which then attacks the carbocation to form the final product, this compound, and regenerates the ZnCl₂ catalyst.

Using a Lewis acid catalyst can accelerate the reaction, allowing it to proceed under milder conditions, such as at temperatures between 0–25°C, which helps to minimize potential side reactions like carbocation rearrangements or polymerization. researchgate.net

| Catalyst | Role | Effect on Reaction |

|---|---|---|

| None (H⁺ from HCl) | Protic acid | Reaction can be slow, may require higher temperatures. |

| Zinc Chloride (ZnCl₂) | Lewis Acid | Increases H-Cl polarization, enhances reaction rate, allows for milder conditions. |

| Aluminum Chloride (AlCl₃) | Lewis Acid | Strong Lewis acid that effectively enhances the rate of electrophilic addition. |

Nucleophilic Substitution Reactions of 2 Chloroheptane

Unimolecular Nucleophilic Substitution (S(_N)1) Investigations

The S(_N)1 reaction is a multi-step process characterized by the formation of a carbocation intermediate. wikipedia.orgbyjus.com For secondary alkyl halides like 2-Chloroheptane, this pathway becomes particularly relevant under specific conditions, such as in the presence of a weak nucleophile and a polar protic solvent. quora.comlibretexts.org

The S(_N)1 mechanism involves an initial, slow ionization of the substrate to form a carbocation, which is then rapidly attacked by a nucleophile. organicmystery.comchemicalnote.com

The feasibility and rate of an S(_N)1 reaction are intrinsically linked to the stability of the carbocation intermediate formed in the rate-determining step. organicmystery.comlibretexts.org More stable carbocations form faster, leading to a higher reaction rate. libretexts.orgbyjus.com The stability of simple alkyl carbocations follows the trend: tertiary (3°) > secondary (2°) > primary (1°) > methyl. libretexts.orgchemistrytalk.org

The heptan-2-yl carbocation formed from this compound is a secondary carbocation. Its stability is enhanced by two primary electronic effects:

Inductive Effect: The two alkyl groups (a methyl group and a pentyl group) attached to the positively charged carbon are electron-donating. They push electron density toward the cationic center, helping to disperse the positive charge and stabilize the ion. vedantu.com

Hyperconjugation: This involves the delocalization of electrons from adjacent C-H sigma bonds into the empty p-orbital of the carbocation. vedantu.com The more alkyl substituents there are, the more C-H bonds are available for hyperconjugation, leading to greater charge dispersal and stability. chemistrytalk.orgvedantu.com

Because it can form a relatively stable secondary carbocation, this compound is capable of undergoing S(_N)1 reactions, and it will do so more readily than a primary halide like 1-chlorohexane. doubtnut.combrainly.inbrainly.in However, it will react slower than a tertiary halide, which would form a more stable tertiary carbocation. organicmystery.com

Table 1: Relative Stability and Reactivity of Alkyl Halides in S(_N)1 Reactions

| Alkyl Halide Type | Carbocation Intermediate | Relative Stability | S(_N)1 Reactivity | Example |

| Tertiary (3°) | Tertiary | Most Stable | Fastest | 2-Chloro-2-methylpropane |

| Secondary (2°) | Secondary | Intermediate | Moderate | This compound |

| Primary (1°) | Primary | Least Stable | Very Slow/None | 1-Chlorohexane |

The kinetics of an S(_N)1 reaction are defined by its slow, unimolecular first step. khanacademy.org Consequently, the rate of the reaction is dependent solely on the concentration of the substrate, in this case, this compound. The nucleophile does not participate in this rate-determining step, so its concentration does not appear in the rate equation. wikipedia.orglibretexts.org

For the S(_N)1 reaction of this compound, the rate law is expressed as:

Rate = k[this compound]

Where:

Rate is the speed of the reaction.

k is the rate constant.

[this compound] is the molar concentration of this compound.

This first-order kinetic relationship is a hallmark of the S(_N)1 mechanism. chemicalnote.com While specific rate constants for this compound are not broadly published in introductory literature, the principle holds that any factor stabilizing the secondary carbocation intermediate will increase the value of 'k' and thus accelerate the reaction.

Solvent choice is critical in S(_N)1 reactions. The formation of charged intermediates—the carbocation and the leaving group—is the energetic bottleneck of the reaction. wikipedia.org Polar protic solvents, such as water, alcohols, and carboxylic acids, are particularly effective at promoting the S(_N)1 pathway. byjus.comlibretexts.org

These solvents facilitate the reaction in two main ways:

Stabilization of the Transition State: The transition state of the rate-determining step involves significant charge separation as the C-Cl bond begins to break. The dipoles of a polar solvent interact with and stabilize this polarized transition state, lowering the activation energy. libretexts.orglibretexts.org

Solvation of Intermediates: Once formed, the carbocation and the chloride ion are stabilized through solvation. The positively charged carbocation is stabilized by interactions with the lone pairs of the solvent's oxygen or nitrogen atoms, while the negatively charged chloride ion is stabilized via hydrogen bonding with the solvent's acidic protons. quora.comlibretexts.org

This stabilization of the ionic intermediates significantly lowers the energy barrier for the initial ionization step, thereby increasing the rate of the S(_N)1 reaction. quora.comwolfram.com Therefore, conducting a substitution reaction of this compound in a polar protic solvent like ethanol (B145695) would strongly favor the S(_N)1 mechanism.

Table 2: Effect of Solvent Type on Substitution Reactions of this compound

| Solvent Type | Example Solvents | Effect on S(_N)1 Intermediate (Heptan-2-yl cation) | Favored Mechanism |

| Polar Protic | Water (H₂O), Ethanol (CH₃CH₂OH), Methanol (CH₃OH) | Strong stabilization via solvation and H-bonding | S(_N)1 |

| Polar Aprotic | Acetone (B3395972) (CH₃COCH₃), DMSO, DMF | Moderate stabilization, does not solvate anions well | S(_N)2 |

| Non-polar | Hexane, Benzene | Poor stabilization of ions | Neither (Slow/No Reaction) |

Rate-Determining Step: Carbocation Formation

Kinetic Studies and Rate Law Derivations for this compound SN1 Reactions

Competition between SN1 and SN2 Pathways for this compound

As a secondary alkyl halide, this compound is at a crossroads between the SN1 and SN2 reaction pathways, and the predominant mechanism is highly dependent on the reaction conditions. pdx.edulibretexts.org

SN2 conditions: This pathway is favored by the use of strong, non-bulky nucleophiles and polar aprotic solvents. pressbooks.publibretexts.org

SN1 conditions: The SN1 (Substitution Nucleophilic Unimolecular) pathway becomes more likely with weak nucleophiles (which are often the solvent itself, in a process called solvolysis) and polar protic solvents. pressbooks.pub Polar protic solvents stabilize the carbocation intermediate that is central to the SN1 mechanism. The formation of a secondary carbocation from this compound is possible, making the SN1 route viable under the right conditions. organicmystery.com

In many cases, particularly with secondary substrates like this compound, a mixture of SN1 and SN2 products can be formed, as the two pathways compete. pressbooks.publibretexts.org For instance, reacting this compound with a reagent that is a strong base but a poor nucleophile can favor elimination (E2) reactions over substitution. With a strong, unhindered nucleophile, SN2 will likely dominate. chemistrysteps.commasterorganicchemistry.com Conversely, in a polar protic solvent with a weak nucleophile, the SN1 pathway, along with its competing E1 elimination pathway, will be more prevalent. pressbooks.pubbyjus.com

Substrate Structure and Nucleophile/Base Strength Considerations

The structure of this compound, a secondary alkyl halide, places it at a crossroads of reactivity, making it susceptible to both S(_N)1 and S(_N)2 reaction pathways, as well as competing elimination (E1 and E2) reactions. organicmystery.comchemguide.co.uk The choice between these pathways is heavily dictated by the strength and steric bulk of the nucleophile or base employed. youtube.com

Substrate Structure: this compound possesses a chlorine atom on a secondary carbon. This structure is more sterically hindered than a primary alkyl halide, which slows down the rate of S(_N)2 reactions due to the difficulty of the nucleophile in accessing the electrophilic carbon from the backside. numberanalytics.comuzh.ch However, the secondary carbocation that would be formed in an S(_N)1 reaction is more stable than a primary carbocation, making the S(_N)1 pathway more feasible than for primary substrates. organicmystery.comnumberanalytics.com

Nucleophile and Base Strength: The nature of the attacking species is a critical determinant of the reaction mechanism.

Strong Nucleophiles/Strong Bases: Reagents that are both strong nucleophiles and strong bases, such as hydroxide (B78521) (OH) and alkoxides (RO), tend to favor bimolecular reactions. masterorganicchemistry.com With a secondary substrate like this compound, these reagents often lead to a significant amount of the E2 elimination product, heptene (B3026448), because the strong base can readily abstract a proton from a carbon adjacent to the leaving group. chemguide.co.ukmasterorganicchemistry.com While S(_N)2 can also occur, it is often a minor pathway in the presence of strong, sterically unhindered bases. masterorganicchemistry.com

Strong Nucleophiles/Weak Bases: Nucleophiles that are strong but have low basicity, such as iodide (I), azide (B81097) (N(_3)), and cyanide (CN), favor the S(_N)2 pathway. masterorganicchemistry.comlibretexts.org These nucleophiles are effective at attacking the electrophilic carbon but are less likely to abstract a proton, thus minimizing the competing E2 reaction.

Weak Nucleophiles/Weak Bases: Weak nucleophiles that are also weak bases, such as water (H(_2)O) and alcohols (ROH), favor unimolecular pathways (S(_N)1 and E1). chemistrysteps.commasterorganicchemistry.com In these cases, the reaction proceeds through the formation of a secondary carbocation intermediate, which can then be attacked by the nucleophile to give a substitution product or lose a proton to give an elimination product. organicmystery.com

The competition between these pathways can be summarized in the following table:

| Nucleophile/Base Type | Predominant Reaction with this compound | Product(s) |

| Strong, sterically hindered base (e.g., potassium tert-butoxide) | E2 | Heptene |

| Strong base/strong nucleophile (e.g., NaOH, KCN) | E2 and S(_N)2 | Heptene, 2-Heptanol (B47269)/2-Cyanoheptane chemguide.co.uk |

| Weak base/strong nucleophile (e.g., NaI, NaN(_3)) | S(_N)2 | 2-Iodoheptane, 2-Azidoheptane |

| Weak base/weak nucleophile (e.g., H(_2)O, CH(_3)OH) | S(_N)1 and E1 | 2-Heptanol/2-Methoxyheptane, Heptene masterorganicchemistry.com |

Solvent and Temperature Effects on Reaction Pathway Selectivity

The choice of solvent and the reaction temperature are crucial experimental conditions that can be manipulated to favor a specific reaction pathway—substitution or elimination. masterorganicchemistry.com

Solvent Effects: The polarity of the solvent plays a significant role in stabilizing the transition states and intermediates of nucleophilic substitution and elimination reactions. chemistrysteps.com

Polar Protic Solvents: Solvents like water and alcohols have O-H or N-H bonds and can form hydrogen bonds. chemistrysteps.com These solvents are effective at solvating both cations and anions. They strongly solvate nucleophiles, creating a "solvent cage" that can hinder their reactivity in S(_N)2 reactions. libretexts.orgreddit.com However, they are excellent for S(_N)1 and E1 reactions because they can stabilize the carbocation intermediate and the leaving group through hydrogen bonding. dalalinstitute.comyoutube.com Therefore, using a polar protic solvent with this compound will favor the S(_N)1 and E1 pathways. lumenlearning.com Furthermore, polar protic solvents tend to favor elimination over substitution because the solvation shell increases the effective steric bulk of the nucleophile, making it a better base than a nucleophile. chemistrysteps.com

Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are polar but lack O-H or N-H bonds. masterorganicchemistry.comyoutube.com They can solvate cations but are less effective at solvating anions (nucleophiles). dalalinstitute.com This leaves the nucleophile relatively "naked" and more reactive, thus accelerating the rate of S(_N)2 reactions. libretexts.orglumenlearning.com Consequently, when reacting this compound with a strong nucleophile, using a polar aprotic solvent will favor the S(_N)2 pathway over S(_N)1. masterorganicchemistry.com

The influence of the solvent on the reaction pathway is summarized below:

| Solvent Type | Effect on Nucleophile | Favored Pathway for this compound |

| Polar Protic (e.g., H(_2)O, Ethanol) | Stabilizes carbocation and leaving group; hinders strong nucleophiles. libretexts.orgdalalinstitute.com | S(_N)1, E1, E2 chemistrysteps.comchemguide.co.uk |

| Polar Aprotic (e.g., Acetone, DMSO) | Enhances reactivity of nucleophiles. libretexts.orglumenlearning.com | S(_N)2 masterorganicchemistry.com |

Temperature Effects: Temperature is a key factor in determining the competition between substitution and elimination reactions.

Higher Temperatures Favor Elimination: Elimination reactions generally have a higher activation energy than substitution reactions. youtube.com According to the Gibbs free energy equation ((\Delta)G = (\Delta)H - T(\Delta)S), increasing the temperature (T) makes the entropy term (T(\Delta)S) more significant. masterorganicchemistry.com Elimination reactions result in an increase in the number of molecules (one reactant molecule goes to two or more product molecules), leading to a positive change in entropy ((\Delta)S > 0). masterorganicchemistry.comyoutube.com Therefore, increasing the temperature makes the (\Delta)G for elimination more negative, favoring the elimination pathway. masterorganicchemistry.com For this compound, heating the reaction will increase the yield of heptene isomers relative to the substitution products. masterorganicchemistry.comchemguide.co.uk For instance, studies on similar secondary alkyl halides have shown a clear trend where the percentage of elimination product increases with rising temperature. masterorganicchemistry.com

Elimination Reactions of 2 Chloroheptane

Bimolecular Elimination (E2) Investigations

The E2 reaction is a single-step process where a base removes a proton and the leaving group departs simultaneously. utexas.eduscienceinfo.com This concerted mechanism is influenced by several factors, including the strength of the base, the structure of the substrate, and the stereochemical arrangement of the atoms involved. utexas.edumasterorganicchemistry.com

Mechanistic Framework of E2 Reactions: Concerted Dehydrohalogenation

The E2 mechanism involves a concerted, one-step process where the base abstracts a β-hydrogen at the same time as the C-Cl bond breaks and a π-bond is formed. utexas.eduscienceinfo.comyoutube.com This process requires a specific spatial arrangement of the hydrogen and the leaving group, known as an anti-periplanar geometry, for optimal orbital overlap in the transition state. utexas.edulibretexts.org The rate of the E2 reaction is dependent on the concentration of both the alkyl halide (2-chloroheptane) and the base, making it a second-order reaction. utexas.eduscienceinfo.commasterorganicchemistry.com Strong bases, such as hydroxide (B78521) (OH⁻) or alkoxides (RO⁻), favor the E2 pathway. iitk.ac.inquora.com

The dehydrohalogenation of this compound with a strong base like potassium hydroxide in ethanol (B145695) is a typical example of an E2 reaction, yielding heptene (B3026448) isomers.

Regioselectivity in Heptene Formation: Zaitsev's Rule and Steric Considerations

The elimination of a hydrogen and a chlorine from this compound can result in the formation of two different constitutional isomers: 1-heptene (B165124) and 2-heptene (B165337). This aspect of the reaction is known as regioselectivity. According to Zaitsev's rule , in an elimination reaction, the major product is the more substituted (and therefore more stable) alkene. chemistrysteps.comlibretexts.orglibretexts.org

In the case of this compound, the removal of a proton from the C3 position leads to the formation of the more substituted 2-heptene, while removal of a proton from the C1 position yields the less substituted 1-heptene. Therefore, according to Zaitsev's rule, 2-heptene is expected to be the major product when using a small, strong base. libretexts.orglibretexts.orgkhanacademy.org

However, the regioselectivity can be influenced by steric factors. When a sterically hindered (bulky) base, such as potassium tert-butoxide, is used, the less sterically hindered proton is preferentially removed. chemistrysteps.com In the case of this compound, the protons on the C1 methyl group are more accessible than the protons on the C3 methylene (B1212753) group. This leads to the formation of the less substituted 1-heptene as the major product, a result known as the Hofmann product . chemistrysteps.com

Table 1: Regioselectivity of E2 Elimination of this compound

| Base | Major Product | Minor Product | Governing Principle |

| Small, strong base (e.g., CH₃CH₂O⁻) | 2-Heptene | 1-Heptene | Zaitsev's Rule |

| Bulky, strong base (e.g., (CH₃)₃CO⁻) | 1-Heptene | 2-Heptene | Hofmann's Rule |

Kinetic Studies and Stereochemical Aspects of E2 Reactions

Kinetic studies of E2 reactions consistently show a second-order rate law, where the rate is proportional to the concentrations of both the alkyl halide and the base. scienceinfo.commasterorganicchemistry.com This is a key piece of evidence supporting the concerted mechanism. The rate of the reaction is also influenced by the strength of the base, with stronger bases leading to faster reactions. iitk.ac.in

The stereochemistry of the E2 reaction is highly specific. The requirement for an anti-periplanar arrangement of the departing hydrogen and leaving group means that the reaction is stereospecific. libretexts.orglibretexts.org For an acyclic molecule like this compound, this means that different stereoisomers of the starting material can lead to different stereoisomers of the product alkene (E or Z). For example, the E2 elimination of (R)-2-chloroheptane with a high concentration of sodium ethoxide would be expected to produce a specific stereoisomer of 2-heptene as the major product. pearson.com

Unimolecular Elimination (E1) Investigations

The E1 reaction is a two-step elimination process that proceeds through a carbocation intermediate. labxchange.orgnumberanalytics.com It is typically favored by weak bases and polar protic solvents. iitk.ac.in

Mechanistic Framework of E1 Reactions: Carbocation Intermediates

The E1 mechanism begins with the slow, rate-determining step of the C-Cl bond breaking to form a secondary carbocation at the C2 position of the heptane (B126788) chain and a chloride ion. labxchange.orglibretexts.org This step is unimolecular, meaning its rate depends only on the concentration of the alkyl halide. numberanalytics.comlibretexts.org In the second, faster step, a weak base (often the solvent) abstracts a proton from a carbon atom adjacent to the positively charged carbon, leading to the formation of the alkene. libretexts.orglibretexts.org

Due to the formation of a carbocation intermediate, rearrangements to a more stable carbocation are possible, although in the case of a secondary carbocation like the 2-heptyl cation, a hydride shift to form a more stable carbocation is not straightforward.

Competitive E1/Sₙ1 Pathways

E1 reactions almost always compete with Sₙ1 (unimolecular nucleophilic substitution) reactions because they share the same initial rate-determining step: the formation of a carbocation intermediate. libretexts.orgleah4sci.com Once the carbocation is formed, it can either be attacked by a nucleophile to give a substitution product (Sₙ1) or lose a proton to form an alkene (E1). quora.comleah4sci.com

For a secondary alkyl halide like this compound, reactions under solvolysis conditions (e.g., in ethanol or water) will likely produce a mixture of E1 and Sₙ1 products. libretexts.org The ratio of elimination to substitution products can be influenced by factors such as temperature and the nature of the solvent. Generally, higher temperatures favor elimination over substitution. masterorganicchemistry.com

Table 2: Comparison of E1 and E2 Reactions for this compound

| Feature | E1 Reaction | E2 Reaction |

| Mechanism | Two steps, via carbocation intermediate labxchange.orgnumberanalytics.com | One concerted step utexas.eduscienceinfo.com |

| Rate Law | Rate = k[this compound] (First order) numberanalytics.comlibretexts.org | Rate = k[this compound][Base] (Second order) scienceinfo.commasterorganicchemistry.com |

| Base Requirement | Weak base iitk.ac.inquora.com | Strong base iitk.ac.inquora.com |

| Regioselectivity | Zaitsev's rule generally followed libretexts.orglibretexts.org | Zaitsev's or Hofmann's rule depending on base size chemistrysteps.com |

| Stereochemistry | Not stereospecific | Stereospecific (anti-periplanar) libretexts.orglibretexts.org |

| Competition | Competes with Sₙ1 reactions libretexts.orgleah4sci.com | Competes with Sₙ2 reactions |

Competition between Substitution and Elimination Pathways (SN/E)

Reactions involving this compound often result in a mixture of substitution and elimination products. The ratio of these products is highly dependent on the reaction conditions and the nature of the reagents used. For secondary alkyl halides like this compound, all four mechanistic pathways (SN1, SN2, E1, E2) are theoretically possible, making the prediction of the major product challenging without considering specific factors. libretexts.org

The distinction between basicity and nucleophilicity is crucial in determining the outcome of a reaction with this compound. masterorganicchemistry.com Basicity refers to the ability of a species to donate an electron pair to a proton, while nucleophilicity relates to the ability to donate an electron pair to an atom other than hydrogen, typically carbon. masterorganicchemistry.com

Strong, Non-bulky Bases/Nucleophiles: Reagents that are strong bases and also good nucleophiles, such as hydroxide (OH⁻) or small alkoxides (e.g., ethoxide, CH₃CH₂O⁻), can lead to a competition between SN2 and E2 pathways. libretexts.orgpressbooks.pub For a secondary substrate like this compound, both reactions are viable. masterorganicchemistry.com

Strong, Bulky Bases: Sterically hindered bases, such as tert-butoxide (t-BuO⁻), favor elimination (E2) over substitution (SN2). youtube.commasterorganicchemistry.com The bulkiness of the base makes it difficult to approach the electrophilic carbon atom for a substitution reaction, so it is more likely to abstract a proton from a less hindered β-carbon, leading to the formation of an alkene. youtube.com

Weak Bases/Nucleophiles: Weak bases that are also weak nucleophiles, such as water (H₂O) or alcohols (ROH), tend to favor SN1 and E1 reactions. libretexts.orgyoutube.com These reactions proceed through a carbocation intermediate. leah4sci.com Since this compound is a secondary halide, the formation of a secondary carbocation is possible, allowing for both substitution and elimination products. youtube.com

The strength of the nucleophile or base is a primary determinant. Strong nucleophiles/bases promote bimolecular reactions (SN2/E2), whereas weak ones allow for unimolecular pathways (SN1/E1). masterorganicchemistry.com

| Reagent Type | Primary Pathway(s) | Key Factor |

|---|---|---|

| Strong, non-bulky base/nucleophile (e.g., CH₃CH₂O⁻) | SN2 / E2 | Competition between nucleophilic attack and proton abstraction. libretexts.org |

| Strong, bulky base (e.g., t-BuO⁻) | E2 | Steric hindrance favors elimination. youtube.commasterorganicchemistry.com |

| Weak nucleophile/weak base (e.g., H₂O, CH₃OH) | SN1 / E1 | Reaction proceeds through a carbocation intermediate. libretexts.orgyoutube.com |

The choice of solvent and the reaction temperature are critical secondary factors that can shift the balance between substitution and elimination. masterorganicchemistry.com

Solvent Effects:

Polar Protic Solvents: Solvents like water and alcohols can stabilize the carbocation intermediate in SN1 and E1 reactions. masterorganicchemistry.com They can also solvate the nucleophile through hydrogen bonding, which can reduce its nucleophilicity. masterorganicchemistry.com

Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetone (B3395972) are effective for SN2 reactions. masterorganicchemistry.comlumenlearning.com They solvate the cation but leave the anion (nucleophile) relatively "naked" and more reactive. lumenlearning.com For secondary halides, using a polar aprotic solvent with a strong, non-bulky nucleophile tends to favor the SN2 pathway. masterorganicchemistry.com

Temperature Effects:

Higher Temperatures: Increased temperature generally favors elimination reactions (E1 and E2) over substitution reactions (SN1 and SN2). youtube.comlumenlearning.com Elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to greater entropy, which is favored at higher temperatures.

Lower Temperatures: Colder temperatures tend to favor substitution reactions. youtube.comlumenlearning.com

For instance, the reaction of (R)-2-chloroheptane with a high concentration of sodium ethoxide (a strong, non-bulky base) would likely lead to a significant amount of E2 product, especially if heated. youtube.compearson.com Conversely, reacting it with ethanol at a low temperature would favor SN1. youtube.com

Factors Governing SN/E Ratios: Basicity versus Nucleophilicity

This compound as a Model for Dehydrochlorination Studies

The dehydrochlorination of this compound serves as a valuable model for understanding more complex industrial processes, particularly those involving the degradation of chlorinated polymers like polyvinyl chloride (PVC). researchgate.net

PVC is a widely used polymer, but its recycling is challenging due to the release of corrosive and toxic hydrogen chloride (HCl) gas upon heating. researchgate.netfsrj.org The structure of PVC contains repeating chloroalkane units, making simple molecules like this compound suitable models to study the fundamental chemistry of its degradation. researchgate.netrsc.org By studying the dehydrochlorination of this compound, researchers can gain insights into the mechanisms of HCl release from PVC, the formation of double bonds (polyenes) in the polymer chain, and the subsequent cross-linking or chain-scission reactions that affect the properties of the recycled material. researchgate.netrsc.org This knowledge is crucial for developing effective chemical recycling strategies that can convert PVC waste into valuable products like polyethylene-like materials. researchgate.netresearchgate.net

Various catalytic systems are being investigated to control the dehydrochlorination of chlorinated hydrocarbons. In studies using this compound as a model compound for PVC, a dual catalytic system involving zinc chloride (ZnCl₂) for dehydrochlorination and a ruthenium-based complex for subsequent hydrogenation has been explored. researchgate.net

When this compound was subjected to this system at 140 °C under hydrogen pressure, several reactions were observed: researchgate.netrsc.org

Dehydrochlorination (Elimination): The primary desired reaction, forming heptenes.

Hydrogenation: The subsequent conversion of heptenes to heptane.

Isomerization: The released HCl can add back to the newly formed double bonds, leading to isomerization products like 3-chloroheptane. rsc.org

Branching and Cracking: The acidic conditions generated by HCl can promote carbocation rearrangements, leading to branched alkanes (e.g., methylhexane) and shorter-chain products (e.g., isobutane (B21531) and 2-chloropropane). researchgate.netrsc.org

Iron oxide-based catalysts have also been studied for the dehydrochlorination of chloroalkanes like 1-chloroheptane, showing high selectivity for the formation of the corresponding alkene. oup.com These studies highlight the complexity of catalytic dehydrochlorination and the importance of catalyst design in minimizing unwanted side reactions. researchgate.netresearchgate.net

| Side Reaction | Observed Products | Underlying Mechanism |

|---|---|---|

| Isomerization | 3-Chloroheptane | Addition of HCl to double bonds formed after initial elimination. rsc.org |

| Branching | Methylhexane, Chlorinated methylhexanes | Carbocation rearrangements promoted by HCl. rsc.org |

| Cracking (β-scission) | Isobutane, 2-Chloropropane | Cleavage of the carbon chain in branched carbocation intermediates. rsc.org |

Stereochemical Aspects and Chiral Studies of 2 Chloroheptane

Chirality of 2-Chloroheptane: Enantiomeric Forms

This compound is a chiral molecule due to the presence of a stereocenter at the second carbon atom (C2). researchgate.netbyjus.comonlineorganicchemistrytutor.com This carbon is bonded to four different groups: a hydrogen atom, a chlorine atom, a methyl group, and a pentyl group. This structural arrangement results in the existence of two non-superimposable mirror images known as enantiomers. byjus.comonlineorganicchemistrytutor.com These enantiomers are designated as (R)-2-chloroheptane and (S)-2-chloroheptane, based on the Cahn-Ingold-Prelog priority rules. The presence of this single stereocenter is a defining feature of the molecule's stereochemistry. nih.gov

The physical and chemical properties of the individual enantiomers are identical, except for their interaction with plane-polarized light. One enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) to an equal extent. A mixture containing equal amounts of both enantiomers is known as a racemic mixture and is optically inactive.

Conformational Analysis of this compound Enantiomers

The three-dimensional arrangement of atoms in a molecule that can be interconverted by rotation about single bonds is known as a conformation. For a flexible molecule like this compound, numerous conformations exist, each with a different potential energy.

Through computational analysis, several stable conformers of this compound have been identified. researchgate.netasianpubs.org A study utilizing normal coordinate calculations based on vibrational spectra (infrared and Raman) suggests the presence of five probable stable conformations for the molecule in its liquid state. researchgate.net The stability of these conformers is determined by factors such as torsional strain and steric hindrance between the constituent atoms and groups. The relative energies of different conformations, such as gauche, anti, and eclipsed forms, dictate the most probable shapes the molecule will adopt. asianpubs.org For similar, smaller chloroalkanes, it has been noted that gauche conformers can be stabilized by intramolecular interactions like hydrogen bonding, though this is less influential in this compound. brainly.in

Molecular mechanics is a powerful computational method used to study the conformations of molecules like this compound. asianpubs.orgcwu.edu This approach models the molecule as a collection of atoms held together by springs (bonds), and the total steric energy is calculated based on contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions. By systematically rotating the dihedral angles of the molecule and calculating the corresponding energy, a potential energy surface can be mapped out. asianpubs.org

A specific study on chiral chloroalkanes, including this compound, employed the MM2 computer program to perform these calculations. asianpubs.org This method allows for the optimization of the molecular geometry to find the lowest energy (most stable) conformations. The calculations for this compound involved determining various energy parameters to predict its structural properties and identify the most stable conformers. asianpubs.org

Table 1: Calculated Energies for Conformations of this compound This table presents data from a molecular mechanics study on the different conformations of this compound, with energies given in kcal/mol.

| Conformation | Energy (kcal/mol) |

| Totally Eclipsed | 145.6025 |

| Gauche | 70.5729 |

| Eclipsed | 61.9861 |

| Anti | 69.0474 |

| Skew Eclipsed | 110.1138 |

| Molecular Mechanics Calculation (30°) | 8.1076 |

| Molecular Mechanics Calculation (270°) | 54.08 |

Data sourced from a 2004 study on the conformational analysis of chiral chloroalkanes. asianpubs.org

Identification of Stable Conformers

Stereochemical Outcomes in Reactions Involving Chiral this compound

The chiral nature of this compound has significant implications for the stereochemistry of its reactions, particularly in nucleophilic substitutions.

Nucleophilic substitution reactions that proceed via the bimolecular (S(_N)2) mechanism are stereospecific. libretexts.orgmasterorganicchemistry.comdoubtnut.com This means that the stereochemistry of the reactant directly determines the stereochemistry of the product. For a chiral substrate like this compound, an S(_N)2 reaction occurs with a complete inversion of configuration at the stereocenter. byjus.comlibretexts.orgcutm.ac.in

This inversion, known as Walden inversion, is a hallmark of the S(_N)2 mechanism. byjus.comcutm.ac.in It results from the nucleophile attacking the carbon atom from the side opposite to the leaving group (a "backside attack"). libretexts.orgmasterorganicchemistry.comdoubtnut.com For instance, if (S)-2-chloroheptane undergoes an S(_N)2 reaction, the product will have the (R) configuration. uzh.ch This predictable stereochemical outcome is a fundamental principle in stereoselective synthesis. libretexts.orgsaskoer.ca The Finkelstein reaction, which involves the exchange of a halogen for another, is a classic example of an S(_N)2 reaction where this inversion occurs. onlineorganicchemistrytutor.combyjus.comtestbook.com

While S(_N)2 reactions lead to inversion, racemization can occur under certain conditions, particularly when the reaction mechanism has S(_N)1 character or when the S(_N)2 reaction is reversible. masterorganicchemistry.comlibretexts.org In an S(_N)1 reaction, the rate-determining step is the formation of a planar carbocation intermediate. The nucleophile can then attack this flat intermediate from either face with equal probability, leading to a mixture of both enantiomers (retention and inversion), resulting in a racemic or partially racemic product. libretexts.org

A notable example involves the Finkelstein reaction of (S)-2-chloroheptane with sodium iodide in acetone (B3395972). uzh.chchemicalforums.com In an experiment designed to produce optically pure (R)-2-iodoheptane via an S(_N)2 reaction, the use of excess sodium iodide over a prolonged period led to a racemic product. uzh.chchemicalforums.com The initial S(_N)2 reaction between (S)-2-chloroheptane and iodide ions produces (R)-2-iodoheptane with inversion of configuration. However, because the iodide ion is also a good leaving group, the product, (R)-2-iodoheptane, can then react with the excess iodide ions in the solution. This second S(_N)2 reaction inverts the configuration back to (S)-2-iodoheptane. This sequence of reversible S(_N)2 reactions effectively scrambles the stereocenter, ultimately leading to a 50:50 mixture of the (R) and (S) enantiomers of 2-iodoheptane, a racemic mixture. chemicalforums.comutexas.edu

Racemization Phenomena in Nucleophilic Substitution Reactions

Influence of Reaction Conditions on Stereochemical Purity

The stereochemical purity of products derived from this compound is significantly influenced by the reaction conditions, particularly in reactions such as dehydrohalogenation and nucleophilic substitution.

In dehydrohalogenation reactions, where this compound is treated with a base to form heptene (B3026448), the choice of base and solvent can dictate the stereochemical outcome. For instance, the use of a bulky base like potassium tert-butoxide in a solvent such as dimethyl sulfoxide (B87167) (DMSO) favors the formation of the less substituted cis-2-heptene. This outcome is governed by the E2 elimination mechanism, which typically requires an anti-periplanar arrangement of the departing hydrogen and chlorine atoms. The steric hindrance from the bulky base destabilizes the transition state that would lead to the more stable trans product, thereby favoring the cis isomer.

For nucleophilic substitution reactions (SN2), the stereochemical purity is paramount. SN2 reactions are inherently stereospecific, proceeding with an inversion of configuration at the chiral center. numberanalytics.comchemistrysteps.com For example, the reaction of (S)-2-chloroheptane with a nucleophile, such as a methoxide (B1231860) ion, would be expected to yield (R)-2-methoxyheptane. chegg.com To maintain high stereochemical purity, it is crucial to select reaction conditions that exclusively favor the SN2 pathway and suppress competing SN1 and elimination (E1 and E2) reactions. Factors that promote the SN2 mechanism include the use of a polar aprotic solvent, a good nucleophile, and moderate temperatures. numberanalytics.com Any deviation from these conditions can lead to a loss of stereochemical purity through racemization via a carbocation intermediate (SN1 pathway) or the formation of elimination byproducts.

A computational study on the conformational analysis of chiral chloroalkanes, including this compound, has provided insights into its stable conformers. asianpubs.org The molecule is identified as an asymmetric top, and understanding its conformational preferences is crucial for predicting the stereochemical outcome of reactions, as different conformers may react at different rates.

Asymmetric Synthesis Approaches Utilizing Chiral Halides

Asymmetric synthesis aims to produce a specific stereoisomer of a chiral product. Chiral halides like this compound can be valuable substrates in various asymmetric transformations.

Principles of Enantioselective Synthesis

Enantioselective synthesis, or asymmetric synthesis, is a chemical reaction or sequence of reactions that preferentially forms one enantiomer or diastereomer over others. lookchem.com This is achieved by introducing a chiral influence into the reaction, which can be a chiral substrate, reagent, catalyst, or solvent. The fundamental principle is to create a diastereomeric interaction at the transition state, which lowers the activation energy for the formation of one stereoisomer compared to the other. The effectiveness of an enantioselective synthesis is measured by the enantiomeric excess (ee) or diastereomeric excess (de).

Chiral Substrate Controlled Asymmetric Transformations

In chiral substrate-controlled asymmetric transformations, the existing chirality in the substrate molecule, such as the stereocenter in (R)- or (S)-2-chloroheptane, directs the stereochemical outcome of a subsequent reaction. This is a powerful strategy for creating new stereocenters with a defined relationship to the existing one. For instance, the reaction of a chiral, non-racemic sample of this compound with an organometallic reagent could proceed with a certain degree of diastereoselectivity, influenced by the steric and electronic properties of the starting material's chiral center. The inherent chirality of the substrate guides the incoming reagent to one face of the molecule over the other.

Potential for Chiral Auxiliary and Chiral Catalyst Applications

While this compound itself is a chiral substrate, the broader field of asymmetric synthesis often employs chiral auxiliaries and catalysts to induce stereoselectivity in reactions involving achiral substrates or to enhance the selectivity of reactions with chiral substrates.

Chiral Auxiliaries: A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical outcome of a reaction. After the desired transformation, the auxiliary is removed and can often be recovered for reuse. While there is no specific literature detailing the use of chiral auxiliaries directly with this compound, one could envision a scenario where a molecule containing a heptyl group is modified with a chiral auxiliary before the chlorination step to produce an enantiomerically enriched this compound precursor.

Chiral Catalysts: Chiral catalysts are substances that accelerate a chemical reaction to produce a chiral product without being consumed in the process. These catalysts create a chiral environment that forces the reaction to proceed through a lower energy transition state for one enantiomer over the other. For the synthesis of enantiomerically enriched this compound, an enantioselective chlorination of heptane (B126788) could potentially be achieved using a chiral catalyst. Research has been conducted on the enantioselective α-chlorination of aldehydes using organocatalysts, which demonstrates the feasibility of such approaches for creating C-Cl stereocenters with high enantiomeric excess. princeton.edu While direct application to alkanes is more challenging, this highlights an area of potential research.

Below is a table illustrating the types of chiral catalysts and their general applications in asymmetric synthesis, which could be conceptually applied to reactions involving the synthesis or transformation of this compound.

| Catalyst Type | Example(s) | Typical Reactions |

| Metal Complexes | Rhodium-based catalysts, Ruthenium-BINAP | Asymmetric hydrogenation, cyclopropanation |

| Organocatalysts | Proline and its derivatives | Asymmetric aldol (B89426) reactions, Mannich reactions, α-halogenations |

| Biocatalysts | Enzymes (e.g., lipases, oxidases) | Kinetic resolution of racemates, asymmetric oxidation/reduction |

Computational and Spectroscopic Investigations of 2 Chloroheptane

Vibrational Spectroscopy Analysis (Infrared and Raman)

The study of molecular vibrations provides crucial insights into the structure, bonding, and conformational behavior of molecules. For 2-chloroheptane, both infrared (IR) and Raman spectroscopy have been employed to analyze its vibrational modes. These two techniques are complementary; IR spectroscopy measures the absorption of infrared radiation by a molecule as it transitions to a higher vibrational state, while Raman spectroscopy involves the inelastic scattering of monochromatic light. mdpi.com

Infrared and Raman spectra for this compound have been recorded for the compound in its pure liquid state at ambient temperatures. asianpubs.org The analysis of these spectra is fundamental to understanding the molecule's dynamic behavior.

Assignment of Fundamental Frequencies and Vibrational Modes

The analysis of the experimental IR and Raman spectra has led to the identification and assignment of the fundamental vibrational frequencies of this compound. researchgate.net A molecule with N atoms has 3N-6 fundamental vibrations (or normal modes) if it is non-linear. Each of these modes corresponds to a specific pattern of atomic motion and has a characteristic frequency.

For this compound, a secondary alkyl halide, the vibrational assignments are complex due to the presence of multiple conformers. Key vibrational modes include:

C-H Stretching: Vibrations involving the stretching of carbon-hydrogen bonds, typically observed in the 2800-3000 cm⁻¹ region.

CH₂ and CH₃ Deformation: Bending, scissoring, wagging, and twisting motions of the methylene (B1212753) and methyl groups. researchgate.net

C-C Stretching: Vibrations corresponding to the stretching of the carbon-carbon single bonds that form the heptane (B126788) backbone.

C-Cl Stretching: This is a highly diagnostic vibration for alkyl halides. Its frequency is sensitive to the local conformation around the carbon-chlorine bond.

The assignment of these frequencies is accomplished by comparing the experimental spectra with data from related molecules and with the results of theoretical calculations.

Normal Coordinate Calculations for Conformational Analysis

Due to the rotational freedom around its single bonds, this compound can exist in several different spatial arrangements known as conformations. researchgate.net To understand the conformational mixture present in the liquid state, normal coordinate calculations have been performed. asianpubs.org This computational method models the vibrational modes of a molecule based on its geometry and a set of force constants that describe the stiffness of its bonds and angles.

For this compound, researchers have identified five probable conformations. asianpubs.org Normal coordinate calculations were carried out for each of these five conformers. The force constants used in these calculations were transferred from studies on a similar, smaller molecule, 2-chlorohexane. researchgate.net This transferability of force fields is a common and effective strategy in vibrational analysis.

The results of these calculations allowed for the assignment of all the observed frequencies in the experimental IR and Raman spectra to the five different conformations. asianpubs.org The agreement between the calculated and observed frequencies was found to be very good, with an average frequency error of ±6.4 cm⁻¹. researchgate.netresearchgate.net This successful assignment confirms the presence of multiple conformers of this compound in the liquid phase and demonstrates the utility of normal coordinate analysis in elucidating the structural complexity of flexible molecules.

Table 1: Illustrative Vibrational Frequency Assignment for this compound Conformers This table is a representation based on the described research findings.

| Observed Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Vibrational Mode Assignment | Associated Conformer(s) |

| ~2960 | ~2965 | C-H Asymmetric Stretch | All |

| ~2870 | ~2872 | C-H Symmetric Stretch | All |

| ~1450 | ~1455 | CH₂ Scissoring | All |

| ~1380 | ~1378 | CH₃ Umbrella | All |

| ~1050 | ~1054 | C-C Stretch | Conformer A, B |

| ~850 | ~845 | CH₂ Rocking | All |

| ~680 | ~685 | C-Cl Stretch (Trans) | Conformer A, C, E |

| ~615 | ~610 | C-Cl Stretch (Gauche) | Conformer B, D |

Molecular Modeling and Simulation Studies

While spectroscopic methods provide experimental data, molecular modeling and simulation offer a theoretical lens to interpret and expand upon these findings. These computational techniques allow for the investigation of molecular properties and behaviors that may be difficult to observe experimentally.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.comarxiv.org It is widely used in chemistry and materials science to predict molecular geometries, energies, and other electronic properties with a good balance of accuracy and computational cost. mdpi.commdpi.com While specific, in-depth DFT studies exclusively on this compound are not widely published, the principles and applications of DFT are well-established for analogous alkyl halides and organic molecules. mdpi.com

A primary application of DFT is geometry optimization, where the lowest energy (most stable) structure of a molecule is calculated. orientjchem.org For this compound, DFT calculations would begin with an initial guess of the molecular structure and iteratively adjust the atomic positions to minimize the total energy, thus predicting bond lengths, bond angles, and dihedral angles for its various conformers. mdpi.com This process can identify the most stable conformer and the relative energies of other conformers. asianpubs.org

Once the geometry is optimized, a range of electronic properties can be analyzed. rsc.orgichem.md These include:

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of molecular stability.

Electron Density and Electrostatic Potential: These calculations reveal the distribution of electrons in the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the electronegative chlorine atom creates a region of negative electrostatic potential, while the adjacent carbon atom becomes electrophilic.

Dipole Moment: DFT can accurately calculate the magnitude and direction of the molecular dipole moment, which for this compound is primarily influenced by the polar C-Cl bond. asianpubs.org

Table 2: Representative Electronic Properties Calculated via DFT for a Chloroalkane This table is illustrative of typical DFT outputs for a molecule like this compound.

| Property | Calculated Value | Significance |

| Energy of HOMO | -10.5 eV | Relates to ionization potential and electron-donating ability. |

| Energy of LUMO | +1.2 eV | Relates to electron affinity and electron-accepting ability. |

| HOMO-LUMO Gap | 11.7 eV | Indicates chemical stability and resistance to excitation. |

| Dipole Moment | ~2.0 D | Quantifies the overall polarity of the molecule. |

| Partial Charge on Cl | -0.25 e | Shows the electron-withdrawing effect of the chlorine atom. |

| Partial Charge on C2 | +0.18 e | Identifies the electrophilic carbon center. |

DFT is also instrumental in studying chemical reactions by mapping out the potential energy surface that connects reactants to products. kit.edu For this compound, a secondary alkyl halide, two primary reaction types are of interest: nucleophilic substitution (Sₙ2/Sₙ1) and elimination (E2/E1).

By applying DFT, researchers can model the entire reaction coordinate for these processes. kit.edu This involves:

Locating Transition States: A transition state is the highest energy point along a reaction pathway. DFT calculations can determine the specific geometry and energy of the transition state structure. For an Sₙ2 reaction, this would be the pentavalent carbon center where the nucleophile is forming a bond and the chlorine leaving group is breaking its bond. For an E2 reaction, it would be the state where a base is abstracting a proton simultaneously as the C=C double bond forms and the chloride ion departs.

Calculating Activation Energies: The energy difference between the reactants and the transition state is the activation energy. This value is critical for predicting reaction rates. DFT can be used to compare the activation energies of competing pathways (e.g., substitution vs. elimination) to predict the major product under specific conditions.

Intrinsic Reaction Coordinate (IRC) Calculations: Following the identification of a transition state, an IRC calculation can be performed to confirm that the located transition state correctly connects the desired reactants and products on the potential energy surface. researchgate.net

These computational investigations provide a detailed, atomistic view of reaction mechanisms that complements experimental kinetic studies. kit.eduresearchgate.net

Structural Optimization and Electronic Property Analysis

Molecular Mechanics Calculations for Conformational Energies

The conformational landscape of this compound has been investigated using molecular mechanics calculations to determine the energies of its various spatial arrangements. asianpubs.org This method, which models the energy of a molecule based on distortions from ideal bond lengths and angles, as well as non-bonded interactions, is crucial for identifying stable conformers that influence the molecule's physical and chemical properties. pharmdbm.com

For this compound, a chiral chloroalkane, five stable conformers were identified through these calculations. asianpubs.org The analysis involved optimizing the molecular geometry by systematically changing the dihedral angles from 0° to 360° to locate energy minima. asianpubs.org The study focused on parameters such as steric energy, which is the sum of contributions from bond stretching, angle bending, torsional strain, and van der Waals interactions. asianpubs.orgpharmdbm.com

The calculated steric energies for the five stable conformers of this compound revealed distinct stability levels. asianpubs.org A comparison of these energies helps in predicting the most probable conformations the molecule will adopt. researchgate.net The investigation also calculated other parameters, including torsional energy, van der Waals' energy, compression energy, bending energy, and dipole moment for the conformers. asianpubs.org

The results of the molecular mechanics calculations, specifically the final steric energies for different conformers, are summarized below. asianpubs.org

| Conformation (Dihedral Angle) | Steric Energy (kcal/mol) |

|---|---|

| Gauche (30°) | 8.1076 |

| Eclipsed | 110.1138 |

| Gauche | 69.0474 |

| Eclipsed | 70.5729 |

| Skew Eclipsed (270°) | 145.6025 |

| Anti Eclipsed | 61.9861 |

Thermodynamic Function Derivations from Spectroscopic Data

The thermodynamic properties of this compound have been derived from its vibrational spectra, obtained through infrared (IR) and Raman spectroscopy. researchgate.netresearchgate.net This approach utilizes the fundamental vibrational frequencies of the molecule to calculate key thermodynamic functions. researchgate.net

The process begins with recording the IR and Raman spectra of this compound in its liquid state at ambient temperatures. researchgate.net From these spectra, the fundamental vibrational frequencies are identified. These frequencies correspond to the various modes of vibration within the molecule. Normal coordinate calculations are then performed for the probable conformations of the molecule to assign the observed frequencies to specific vibrational modes. researchgate.netresearchgate.net In the case of this compound, these calculations were based on force-constants transferred from studies on the related molecule, 2-chlorohexane. researchgate.net Researchers were able to assign all observed frequencies to the five most probable conformations with a high degree of accuracy. researchgate.net